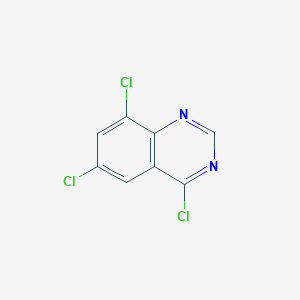

4,6,8-Trichloroquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6,8-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWAQRCVLUTMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289818 | |

| Record name | 4,6,8-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19815-21-5 | |

| Record name | 19815-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6,8-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of 4,6,8 Trichloroquinazoline

Classical Synthetic Pathways for Quinazoline (B50416) Halogenation

A principal route to 4,6,8-trichloroquinazoline involves the direct halogenation of a pre-formed quinazolinone core. This approach leverages the reactivity of the quinazolinone system to introduce chlorine atoms at specific positions.

The conversion of a quinazolinone to a chlorinated quinazoline is a key transformation. The hydroxyl group at the 4-position of the quinazolinone ring can be substituted with a chlorine atom through the action of various chlorinating agents. This substitution is a critical step in the synthesis of many biologically active quinazoline derivatives.

Phosphoryl chloride (POCl₃) is a widely employed reagent for the chlorination of 4(3H)-quinazolinones. nih.gov The reaction typically involves heating the quinazolinone substrate with an excess of phosphoryl chloride. This process facilitates the substitution of the hydroxyl group at the 4-position with a chlorine atom. The lactam-lactim tautomerism of the quinazolinone ring is significant in this reaction. nih.gov The presence of substituents on the quinazolinone ring can influence the reactivity and outcome of the chlorination.

Table 1: Examples of Chlorination using Phosphoryl Chloride

| Starting Material | Product | Reagents | Conditions | Yield |

| 4(3H)-Quinazolinone | 4-Chloroquinazoline | POCl₃ | Reflux | Good |

| 6,8-Dichloro-4(3H)-quinazolinone | This compound | POCl₃ | Heating | Not specified |

Data is illustrative and based on general chemical principles.

Thionyl chloride (SOCl₂) serves as another effective chlorinating agent for converting 4(3H)-quinazolinones to 4-chloroquinazolines. researchgate.net The reaction is often carried out in the presence of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), which facilitates the reaction. nih.gov The use of thionyl chloride offers a milder alternative to phosphoryl chloride in some instances.

Table 2: Chlorination with Thionyl Chloride

| Starting Material | Product | Reagents | Conditions |

| Substituted 4(3H)-quinazolinone | Substituted 4-Chloroquinazoline | SOCl₂, cat. DMF | Reflux |

Data is illustrative and based on general chemical principles.

Beyond phosphoryl chloride and thionyl chloride, other reagent systems have been developed for the chlorination of quinazolinones. These include combinations of triphenylphosphine (PPh₃) with various chlorine sources such as N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), and carbon tetrachloride (CCl₄). nih.govresearchgate.net These methods can offer advantages in terms of milder reaction conditions and improved yields for specific substrates. For instance, the reaction of 4(3H)-quinazolinone with triphenylphosphine and trichloroisocyanuric acid has been reported to produce 4-chloroquinazoline in high yield. nih.gov

Multi-step Approaches from Substituted Anilines or Anthranilic Acid Derivatives

An alternative and highly versatile strategy for the synthesis of this compound involves the construction of the quinazoline ring from appropriately substituted acyclic precursors. This approach allows for the introduction of the desired chlorine atoms on the benzene (B151609) ring prior to the formation of the heterocyclic system.

The formation of the quinazoline ring is often achieved through cyclocondensation reactions. A common and historically significant method is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides to form 4(3H)-quinazolinones. nih.gov To synthesize this compound via this route, one would start with a suitably substituted anthranilic acid, such as 3,5-dichloroanthranilic acid.

The general steps would involve:

Synthesis of a substituted anthranilic acid: This may involve the chlorination of anthranilic acid or starting from a pre-chlorinated benzene derivative.

Cyclocondensation: The substituted anthranilic acid is then reacted with a suitable one-carbon source, such as formamide or orthoformates, to form the corresponding substituted 4(3H)-quinazolinone. generis-publishing.comtandfonline.com

Chlorination: The resulting dichlorinated quinazolinone is then subjected to chlorination at the 4-position, as described in the previous sections, to yield this compound.

Microwave-assisted organic synthesis has also been employed to accelerate these cyclocondensation reactions, often leading to higher yields and shorter reaction times. nih.gov

Table 3: Key Intermediates and Reagents in Multi-step Synthesis

| Precursor | Reagent for Cyclization | Intermediate | Final Chlorinating Agent | Product |

| 3,5-Dichloroanthranilic acid | Formamide | 6,8-Dichloro-4(3H)-quinazolinone | POCl₃ or SOCl₂ | This compound |

| Substituted anilines | Various (e.g., with cyanogen) | Substituted quinazoline precursor | - | - |

Data is illustrative and based on established synthetic routes.

Selective Halogenation Strategies at Aromatic and Heterocyclic Positions

The regioselective synthesis of this compound hinges on the controlled introduction of chlorine atoms onto the quinazoline core. The reactivity of the quinazoline ring system dictates the positions susceptible to halogenation. The C4 position, being part of the pyrimidine (B1678525) ring, exhibits different reactivity compared to the positions on the benzene ring (C6 and C8).

A common strategy involves the use of a pre-substituted benzene ring to build the quinazoline system. For instance, starting with an appropriately substituted anthranilic acid derivative already containing chlorine atoms at the desired positions can simplify the subsequent cyclization and further halogenation steps.

The chlorination at the 4-position is often achieved from a quinazolin-4-one precursor. The conversion of the 4-oxo group to a chloro group is a standard transformation in quinazoline chemistry. This reaction is typically carried out using chlorinating agents such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or an organic base. The reactivity of polychlorinated quinazoline precursors, such as 2,4-dichloroquinazolines, consistently shows that the 4-position is highly susceptible to nucleophilic substitution, which underscores its electrophilic nature and facilitates its formation from a 4-oxo intermediate. mdpi.com

The introduction of chlorine atoms at the C6 and C8 positions on the benzene portion of the quinazoline ring generally relies on electrophilic aromatic substitution reactions. The directing effects of the existing substituents on the ring play a crucial role in determining the position of the incoming chlorine atoms. However, a more controlled approach is the synthesis starting from an already chlorinated anthranilamide, which then undergoes cyclization to form the desired chlorinated quinazolinone. For example, halogenated anthranilamides can be synthesized and then cyclized with a suitable one-carbon source to form the quinazolin-4(3H)-one ring system, which can then be chlorinated at the 4-position. nih.gov

Optimization of Reaction Conditions for Trichloro-Substitution

The synthesis of this compound, particularly the chlorination of the corresponding 6,8-dichloroquinazolin-4-one precursor, requires careful optimization of reaction conditions to maximize yield and purity. The conversion of the 4-oxo group to a 4-chloro group using phosphorus oxychloride (POCl₃) is a critical step.

The reaction of quinazolones with POCl₃ is a two-stage process that can be controlled by temperature. nih.gov An initial phosphorylation of the quinazolinone occurs at lower temperatures (below 25 °C) in the presence of a base. nih.govsemanticscholar.org This is followed by the substitution of the phosphate intermediate with a chloride ion at elevated temperatures (70-90 °C) to yield the 4-chloroquinazoline. nih.govsemanticscholar.org

Key parameters for optimization include:

Chlorinating Agent: While POCl₃ is commonly used, its combination with PCl₅ can enhance the reaction's effectiveness for certain substrates. researchgate.net Thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) is another viable option.

Temperature and Reaction Time: As established, a stepwise temperature increase is beneficial. nih.gov The initial phosphorylation is conducted at a lower temperature, followed by heating to reflux to drive the conversion to the chloro derivative. Reaction times can vary from a few hours to overnight, depending on the substrate's reactivity. researchgate.net

Use of Bases: The addition of an organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), can facilitate the initial phosphorylation step and ensure the reaction proceeds homogeneously. researchgate.net

Solvent: The chlorination is often carried out using an excess of POCl₃ as both the reagent and the solvent. researchgate.net In other cases, high-boiling inert solvents may be employed.

Work-up Procedure: Quenching the reaction mixture is a critical step. Pouring the reaction mixture slowly onto crushed ice or into a cold sodium bicarbonate solution is often employed to hydrolyze the excess chlorinating agent and neutralize the acidic environment, which is important as the product can be sensitive to hydrolysis. researchgate.net

Table 1: Optimization of Chlorination Conditions for Quinazolin-4-ones

| Parameter | Condition | Rationale/Observation | Reference |

| Chlorinating Agent | POCl₃ / PCl₅ | PCl₅ can enhance the chlorinating power of POCl₃. | researchgate.net |

| Temperature | Two-stage: <25°C then 70-90°C | Separates phosphorylation from chloride substitution, improving yield. | nih.govsemanticscholar.org |

| Base | Triethylamine (Et₃N) or DIPEA | Promotes phosphorylation and improves solubility. | researchgate.net |

| Solvent | Neat POCl₃ | Acts as both reagent and solvent, driving the reaction. | researchgate.net |

| Work-up | Quenching in cold NaHCO₃ | Neutralizes acid and prevents hydrolysis of the product. | researchgate.net |

Modern and Optimized Synthetic Strategies

To enhance the efficiency, reduce reaction times, and improve the environmental footprint of the synthesis of this compound, modern techniques such as microwave-assisted synthesis and one-pot procedures are being explored.

Microwave-Assisted Synthesis Protocols for Accelerated Reactions

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. ijpsjournal.com For the synthesis of quinazolines and their derivatives, microwave assistance can lead to dramatic rate accelerations, higher yields, and cleaner reactions. researchgate.netnih.gov The synthesis of halogenated quinazolines can also benefit from this technology, particularly in steps like the amination of chloroquinazolines or the cyclization to form the quinazoline core. nih.gov For instance, reactions that take several hours under conventional heating can often be completed in a matter of minutes under microwave irradiation. researchgate.net

The application of microwave energy in the synthesis of quinazoline derivatives has a profound impact on reaction kinetics and product yields. The unique heating mechanism of microwaves, which involves direct coupling with polar molecules in the reaction mixture, leads to rapid and uniform heating, often resulting in significant rate enhancements. chim.it

Reaction Time: Microwave-assisted syntheses of quinazolinones and related heterocycles are consistently reported to be significantly faster than their conventional counterparts. beilstein-journals.org For example, multicomponent reactions to form fused quinazolinones have been achieved in minutes under microwave irradiation, yielding nearly quantitative amounts of the product. beilstein-journals.org In many cases, reaction times are reduced from hours to minutes. researchgate.net

Reaction Yields: The yields of quinazoline synthesis are often improved under microwave conditions. researchgate.net This is attributed to the reduced reaction time, which minimizes the formation of side products and the decomposition of the desired product. beilstein-journals.org For example, a comparison between conventional and microwave-assisted synthesis of certain quinazolin-4(3H)-one derivatives showed an increase in yield from 48-89% with conventional heating (3-6 hours) to 66-97% with microwave irradiation (10-20 minutes). researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinazolinones

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 3-6 hours | 48-89% | researchgate.net |

| Microwave Irradiation | 10-20 minutes | 66-97% | researchgate.net |

The choice of solvent is a critical parameter in microwave-assisted organic synthesis. Solvents with high dielectric constants, such as dimethylformamide (DMF), ethanol, and water, absorb microwave energy efficiently, leading to rapid heating. chim.it The use of water as a solvent is particularly advantageous from a green chemistry perspective. sci-hub.cat

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. nih.gov For the synthesis of complex molecules like this compound, a one-pot approach can streamline the process considerably.

Several one-pot methods for the synthesis of the quinazoline core have been developed. These often involve multicomponent reactions where three or more starting materials are combined to form the desired product in a single step. rsc.org For instance, a one-pot synthesis of quinazolinone derivatives can be achieved from anthranilic acid and primary amines using a Vilsmeier reagent (DMF/POCl₃). This reaction can be performed under microwave irradiation to provide excellent yields in a short time. Another example is the copper-catalyzed three-component reaction for constructing quinazoline derivatives. rsc.org

A potential one-pot strategy for this compound could involve the cyclization of a chlorinated anthranilamide with a one-carbon source, followed by in-situ chlorination of the resulting quinazolinone without its isolation. Such procedures, while synthetically challenging, represent the frontier of efficient chemical synthesis. researchgate.netorganic-chemistry.org

An in-depth examination of the synthetic methodologies for producing this compound reveals a landscape rich with innovative chemical strategies. The synthesis of this polysubstituted quinazoline leverages both classical and modern techniques, with a significant emphasis on efficiency, control, and the principles of green chemistry. This article explores sequential and multi-component reactions for direct access to the quinazoline core, as well as sophisticated metal-catalyzed routes that offer high degrees of regioselectivity.

2

1 Sequential Reactions for Direct Access to Polysubstituted Quinazolines

The construction of polysubstituted quinazolines, such as this compound, can be efficiently achieved through sequential, or tandem, reactions. These processes involve multiple bond-forming events within a single reaction vessel, often without the need to isolate intermediates. This approach is highly valued for its ability to rapidly build molecular complexity from simple, readily available precursors.

A notable strategy involves the Passerini/Staudinger/aza-Wittig sequence, which has been developed for the synthesis of polysubstituted 3,4-dihydroquinazolines. nih.gov This multi-step, one-pot process begins with a three-component Passerini reaction to form an azide intermediate. This intermediate is then subjected to a sequence of reactions including a Staudinger reaction with triphenylphosphine, an aza-Wittig reaction with isocyanates, and subsequent nucleophilic addition/substitution to yield the final dihydroquinazoline product. nih.gov While this specific sequence leads to dihydroquinazolines, it exemplifies the power of sequential reactions to assemble the core structure with multiple points of substitution, which can be tailored to produce precursors for compounds like this compound.

2 Atom Economy and Green Chemistry Principles in Multi-component Synthesis

The principles of atom economy and green chemistry are central to modern synthetic chemistry, aiming to maximize the incorporation of starting materials into the final product while minimizing waste and the use of hazardous substances. Multi-component reactions (MCRs) are exemplary of this philosophy and are widely used in the synthesis of quinazoline derivatives. mdpi.com

MCRs allow for the construction of complex molecules like quinazolines in a single step from three or more reactants, which significantly reduces reaction time, energy consumption, and the generation of chemical waste. mdpi.comrsc.org These reactions often proceed under mild, environmentally friendly conditions. mdpi.com For example, a four-component reaction for synthesizing substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium iodide has been described that proceeds under metal-free conditions, directly functionalizing the C-H bond ortho to the amino group of the aniline (B41778). rsc.org

The use of greener solvents, or solvent-free conditions, is another hallmark of these approaches. tandfonline.com Microwave-assisted synthesis, often performed without a solvent, has emerged as a powerful tool for accelerating the synthesis of quinazolines, leading to high yields in a fraction of the time required by conventional heating methods. nih.govfrontiersin.org The development of catalyst- and solvent-free methods, such as the reaction of 2-aminobenzophenones with aldehydes and ammonium acetate under microwave irradiation, provides an eco-friendly alternative for organic synthesis. nih.gov These green methodologies not only offer environmental benefits but also often result in higher efficiency and simpler product isolation. rsc.org

3 Metal-Catalyzed Synthetic Routes for Halogenated Quinazolines

The synthesis of halogenated quinazolines has been significantly advanced through the use of metal-catalyzed reactions. These methods provide powerful tools for forming both the core quinazoline structure and for introducing halogen substituents with high precision. Transition metal catalysis, in particular, offers advantages over traditional methods by reducing waste, avoiding harsh reagents, and enabling the use of simpler, non-pre-functionalized substrates. mdpi.com

1 Exploration of Transition Metal Catalysts in Quinazoline Ring Formation

A wide array of transition metals have been employed as catalysts for the synthesis of the quinazoline scaffold, demonstrating broad utility and high efficiency. These catalytic systems often enable C-H activation and C-N bond formation, which are key steps in constructing the heterocyclic ring. nih.govmdpi.com

Table 1: Selected Transition Metal Catalysts in Quinazoline Synthesis

| Catalyst System | Starting Materials | Reaction Type | Key Advantages |

|---|---|---|---|

| Iron (Fe) | 2-Aminobenzyl alcohols and benzylamines | Aerobic Oxidation, Dehydrogenative Coupling | Inexpensive, earth-abundant, broad functional group tolerance. nih.govresearchgate.net |

| Manganese (Mn) | 2-Aminobenzyl alcohols and benzonitriles | Acceptorless Dehydrogenative Coupling (ADC) | Utilizes non-toxic, earth-abundant metal, avoids expensive noble metals. nih.gov |

| Cobalt (Co) | 2-Aminoaryl alcohols and nitriles | Dehydrogenative Cyclization | Cost-effective, ligand-free, mild reaction conditions. nih.govresearchgate.net |

| Copper (Cu) | (2-Bromophenyl)methylamines and amides | Ullmann-type Coupling and Aerobic Oxidation | Ligand-free, practical for a wide range of substrates. organic-chemistry.org |

| Ruthenium (Ru) | 2-Aminobenzylamines and alcohols | Acceptorless Dehydrogenative Coupling | High atom economy, releases only H₂O and H₂ as byproducts. mdpi.com |

| Palladium (Pd) | 2-Aminobenzonitriles and aryl boronic acids | C-C Coupling and C-N Cyclization | High chemoselectivity, tolerance of iodo and bromo moieties for further functionalization. frontiersin.org |

| Nickel (Ni) | Benzylamines and nitriles | [4+2] Annulation via C-H/N-H activation | High atom economy, directed C-H activation. organic-chemistry.org |

These transition metal-catalyzed methods have streamlined the synthesis of quinazolines, making the process more efficient and environmentally benign compared to classical condensation procedures. mdpi.comrsc.org

2 Regioselective Control in Catalytic Halogenation

Achieving regioselective control is paramount when synthesizing a specific isomer such as this compound. This control can be exerted during the formation of the ring or through the direct halogenation of a pre-formed quinazoline core.

The inherent reactivity of the quinazoline ring system plays a crucial role in regioselectivity. For polysubstituted chloroquinazolines, such as 2,4-dichloroquinazoline (B46505), nucleophilic aromatic substitution (SNAr) occurs preferentially at the C-4 position. nih.govmdpi.com This enhanced reactivity is attributed to the electronic effect of the α-nitrogen atom. nih.govresearchgate.net This principle is fundamental for synthesizing 4-substituted quinazolines from a dichloro-precursor. A plausible synthetic route to this compound could involve the initial synthesis of 6,8-dichloroquinazolin-4-one, followed by chlorination of the 4-position using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), a common transformation in quinazoline chemistry. researchgate.net

Furthermore, modern catalytic methods allow for direct and regioselective C-H halogenation. For example, a Palladium (Pd)-catalyzed ortho-selective halogenation of quinazolinone scaffolds using N-halosuccinimide has been developed. nih.gov Such C-H activation strategies provide a powerful means to install halogens at specific positions on the aromatic ring, offering a direct route to halogenated quinazolines that might be difficult to access through traditional methods requiring pre-functionalized substrates. acs.org The combination of Br/Mg exchange reactions and direct magnesiations has also been used for the versatile regioselective functionalization of quinolines, a related heterocyclic system, showcasing advanced strategies for controlling substitution patterns. acs.org These catalytic approaches offer high chemo- and regioselectivity, which are essential for the precise synthesis of complex molecules like this compound.

Reactivity and Advanced Chemical Transformations of 4,6,8 Trichloroquinazoline

Cross-Coupling Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Cross-coupling reactions are powerful tools in organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. mdpi.comresearchgate.net For polyhalogenated heterocycles like 4,6,8-trichloroquinazoline, the regioselectivity of these reactions is crucial for the controlled synthesis of complex molecules. nih.gov The reactivity of the chloro-substituents on the quinazoline (B50416) ring is influenced by their electronic environment, with the C4-position being the most electrophilic and thus the most susceptible to nucleophilic substitution and cross-coupling. nih.govmdpi.com

Palladium catalysis is a dominant methodology for the functionalization of halogenated quinazolines. mdpi.comnih.gov Various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Stille, and Negishi couplings, have been successfully applied to introduce a wide range of substituents onto the quinazoline core. mdpi.com

The Suzuki-Miyaura cross-coupling reaction, which couples organoboron compounds with organic halides, is a widely used method for C-C bond formation due to its mild reaction conditions and the low toxicity of the reagents. mdpi.combeilstein-journals.org In the context of polychlorinated quinazolines, the Suzuki-Miyaura reaction allows for the regioselective introduction of aryl and vinyl groups. For instance, in 2,4,7-trichloroquinazoline (B1295576), the initial coupling preferentially occurs at the most electrophilic C4-position. nih.gov However, this can be accompanied by competitive hydrolysis. nih.gov To circumvent this, a strategy involving the temporary deactivation of the C4-position with a thioether group has been developed, allowing for regioselective coupling at other positions. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Chloroquinazolines

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4,7-Trichloroquinazoline | Arylboronic acid | PdCl₂(PPh₃)₂/PCy₃, K₂CO₃ | 4-Aryl-2,7-dichloroquinazoline | Low (due to hydrolysis) | nih.gov |

This table is illustrative and based on findings for related chloroquinazoline structures, as specific data for this compound was not available in the searched sources.

The Sonogashira coupling reaction provides a powerful method for the synthesis of alkynyl-substituted quinazolines by reacting a terminal alkyne with a halogenated quinazoline in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov This reaction is instrumental in creating diverse molecular architectures with applications in medicinal chemistry. researchgate.net For 2-aryl-6,8-dibromo-4-chloroquinazolines, the Sonogashira coupling has been shown to occur exclusively at the C4-position. mdpi.com This regioselectivity highlights the enhanced reactivity of the C4-chloro substituent. The reaction is typically carried out under mild conditions, often at room temperature. mdpi.comwikipedia.org

Table 2: Sonogashira Coupling of 2-Aryl-6,8-dibromo-4-chloroquinazolines

| Substrate | Alkyne | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Aryl-6,8-dibromo-4-chloroquinazoline | Phenylacetylene | Pd(PPh₃)₄, CuI, Cs₂CO₃ | 2-Aryl-6,8-dibromo-4-(phenylethynyl)quinazoline | mdpi.com |

| 2-Aryl-6,8-dibromo-4-chloroquinazoline | 2-Ethynylpyridine | Pd(PPh₃)₄, CuI, Cs₂CO₃ | 2-Aryl-6,8-dibromo-4-(pyridin-2-ylethynyl)quinazoline | mdpi.com |

The Stille and Negishi cross-coupling reactions offer alternative palladium-catalyzed methods for forming C-C bonds, utilizing organotin and organozinc reagents, respectively. mdpi.comwikipedia.org The Stille coupling has been applied to halogenated quinazolines, although achieving high regioselectivity can be challenging. For example, the Stille coupling of 6-bromo-2,4-dichloroquinazoline (B10380) resulted in a mixture of products substituted at the C4 and C6 positions. mdpi.com

The Negishi coupling, on the other hand, is known for its high functional group tolerance and has been used for the synthesis of carbo-substituted quinazolines. mdpi.comwikipedia.org For example, 2-chloro-6,7-dimethoxyquinazolines have been successfully coupled with methylzinc chloride to afford the corresponding 2-methyl derivatives. mdpi.com

Table 3: Comparison of Stille and Negishi Coupling on Halogenated Quinazolines

| Reaction | Substrate | Reagent | Catalyst | Product(s) | Reference |

|---|---|---|---|---|---|

| Stille | 6-Bromo-2,4-dichloroquinazoline | Trimethylalane | Pd(PPh₃)₄ | Mixture of C4 and C6 substituted products | mdpi.com |

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to palladium-catalyzed methods. beilstein-journals.org Copper catalysis is particularly effective for the formation of C-N, C-O, and C-S bonds. beilstein-journals.org In the context of quinazoline chemistry, copper(I) has been used as a co-catalyst in Sonogashira reactions and as a mediator in desulfitative couplings. nih.govmdpi.com Copper-catalyzed azide-alkyne cycloaddition (click chemistry) is another powerful tool for bioconjugation and the synthesis of complex molecules. nih.gov While specific examples for this compound are not prevalent in the reviewed literature, the general utility of copper catalysis in functionalizing related heterocyclic systems suggests its potential applicability.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. sigmaaldrich.comresearchgate.net This reaction is crucial for introducing nitrogen-containing functional groups into the quinazoline scaffold, a common feature in many biologically active compounds. nih.gov The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable base. sigmaaldrich.comorganic-chemistry.org The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. rsc.org The development of high-throughput screening kits has further accelerated the optimization of reaction conditions for this important transformation. sigmaaldrich.com This methodology has been instrumental in the synthesis of various substituted aminoquinolines and related heterocycles. nih.govorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions

Other Advanced Transformations

The reactivity of the this compound core extends beyond simple nucleophilic substitutions, engaging in a variety of advanced chemical transformations. These reactions, which include reductions, cycloadditions, and skeletal rearrangements, offer powerful methods for modifying the quinazoline framework, leading to novel heterocyclic structures with potential applications in medicinal chemistry and materials science.

Reduction Reactions of Halogenated Quinazolines

The reduction of halogenated quinazolines can be directed towards two primary outcomes: the selective removal of halogen substituents from the benzene (B151609) or pyrimidine (B1678525) ring (dehalogenation) or the saturation of the pyrimidine ring itself. The choice of reducing agent and reaction conditions determines the final product.

Catalytic hydrogenation is a versatile method for the reduction of chloroquinazolines. vapourtec.comstanford.edu The process typically involves molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). vapourtec.comvulcanchem.com This method can be employed for reductive dechlorination, selectively removing chlorine atoms from the quinazoline scaffold. vulcanchem.com For a polychlorinated system like this compound, the regioselectivity of dechlorination can be influenced by the specific catalyst and conditions used, although complete dehalogenation to the parent quinazoline core is also possible under forcing conditions.

Alternatively, the pyrimidine ring of the quinazoline system can be reduced. Catalytic hydrogenation can lead to the formation of 3,4-dihydroquinazolines or, upon further reduction, 1,2,3,4-tetrahydroquinazolines. amazonaws.com The reduction of the heterocyclic core is a common transformation for quinazolines, often achieved using various reducing agents, including sodium borohydride (B1222165) or lithium aluminum hydride, which can yield both 3,4-dihydro and 1,2,3,4-tetrahydroquinazoline derivatives. amazonaws.com

The table below summarizes typical conditions for the reduction of chloroquinazolines.

Table 1: Representative Conditions for Reduction of Chloroquinazolines

| Transformation | Reagents and Conditions | Typical Product(s) |

| Reductive Dechlorination | H₂, Pd/C, solvent (e.g., EtOH, THF), room temp. to mild heating | Dechlorinated Quinazoline |

| Pyrimidine Ring Reduction | NaBH₄, solvent (e.g., MeOH, EtOH), room temp. | 1,2,3,4-Tetrahydroquinazoline |

| Pyrimidine Ring Reduction | LiAlH₄, solvent (e.g., THF, Et₂O), reflux | 3,4-Dihydro & 1,2,3,4-Tetrahydroquinazoline |

| Catalytic Hydrogenation | H₂, PtO₂ (Adam's catalyst), acidic solvent | 1,2,3,4-Tetrahydroquinazoline |

Cycloaddition and Rearrangement Reactions Involving the Quinazoline Core

The quinazoline skeleton can participate in cycloaddition reactions and undergo significant skeletal rearrangements, leading to the formation of complex polycyclic systems or entirely new heterocyclic frameworks.

Cycloaddition Reactions:

The quinazoline ring system can act as a component in various cycloaddition reactions. While often formed via cycloaddition, the pre-formed ring can also react. For instance, heteroaromatic ortho-quinodimethanes, which are structural analogs, readily undergo [4+2] Diels-Alder reactions with dienophiles to yield tetrahydroquinazoline (B156257) and quinazoline derivatives. ingentaconnect.com This highlights the potential of the quinazoline diene system to participate in such transformations.

Quinazoline derivatives can also be involved in formal [4+2] cycloadditions through the generation of reactive intermediates like N-acyliminium cations. thieme-connect.com These intermediates, formed from hydroxylated quinazolinone precursors, react with alkenes to produce novel fused quinolino[1,2-c]quinazolin-6-one structures. thieme-connect.comresearchgate.net Furthermore, quinazoline 3-oxides are known to undergo [3+2] cycloaddition reactions with various alkenes and alkynes, providing access to isoxazolo[2,3-c]quinazoline systems. mdpi.com

Rearrangement Reactions:

Skeletal rearrangements of the quinazoline core provide pathways to other important heterocyclic systems, most notably benzodiazepines and indazoles.

Ring Expansion: A well-documented rearrangement is the ring expansion of quinazoline N-oxides to 1,4-benzodiazepines. For example, 2-chloromethylquinazoline 3-oxides can react with nucleophiles like nitromethane (B149229) or methylamine, triggering a rearrangement that expands the six-membered pyrimidine ring into a seven-membered diazepine (B8756704) ring. mdpi.comcolab.wssemanticscholar.org This transformation is of significant interest due to the pharmacological importance of the benzodiazepine (B76468) scaffold.

Ring Contraction: Conversely, the quinazoline ring can undergo contraction. N-aminated quinazolines, when treated with a base, can rearrange to form indazole derivatives. rsc.org This reaction proceeds through the cleavage of the pyrimidine ring, followed by recyclization to the more stable five-membered pyrazole (B372694) fused to the benzene ring. rsc.orgd-nb.info Skeletal rearrangements can also be catalyzed by transition metals, with Ru(II)-catalyzed rearrangements of the quinazoline ring being a subject of modern research. thieme-connect.dethieme-connect.com Another example includes the thioureide rearrangement within the quinazoline system, which involves a 1,3-shift of a thioamide group. researchgate.net

The table below provides an overview of these advanced transformations.

Table 2: Cycloaddition and Rearrangement Reactions of the Quinazoline Core

| Reaction Type | Reactant Type | Reaction | Resulting Core Structure |

| [4+2] Cycloaddition | Quinazoline o-QDM analog | Diels-Alder Reaction | Tetrahydroquinazoline/Quinazoline |

| [3+2] Cycloaddition | Quinazoline 3-oxide | Dipolar Cycloaddition | Isoxazolo[2,3-c]quinazoline |

| Ring Expansion | 2-(Halomethyl)quinazoline 3-oxide | Nucleophile-induced Rearrangement | 1,4-Benzodiazepine |

| Ring Contraction | Quinazolin-1-io)amide | Base-induced Rearrangement | Indazole |

Spectroscopic and Structural Elucidation Methodologies for 4,6,8 Trichloroquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4,6,8-trichloroquinazoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete structural picture.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound is predicted to be relatively simple, displaying signals corresponding to the three protons on the quinazoline (B50416) core. The substitution pattern dictates that the protons at positions 2, 5, and 7 will give rise to distinct signals.

The proton at position 2 (H-2) is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be significantly downfield, likely in the range of δ 8.5-9.5 ppm, due to the deshielding effect of the two adjacent nitrogen atoms in the pyrimidine (B1678525) ring.

The protons on the benzene (B151609) ring, H-5 and H-7, would appear as doublets due to coupling with each other. The expected coupling constant for this meta-coupling (⁴JHH) would be small, typically in the range of 2-3 Hz. The electron-withdrawing nature of the chlorine atoms and the fused heterocyclic ring would shift these protons downfield, likely in the aromatic region of δ 7.5-8.5 ppm. The precise chemical shifts of H-5 and H-7 would depend on the combined electronic effects of the substituents.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.5 - 9.5 | Singlet (s) | N/A |

| H-5 | 7.5 - 8.5 | Doublet (d) | 2 - 3 |

| H-7 | 7.5 - 8.5 | Doublet (d) | 2 - 3 |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

A proton-decoupled ¹³C NMR spectrum of this compound would show eight distinct signals, corresponding to each of the eight carbon atoms in the quinazoline ring system, as the substitution pattern does not result in any magnetically equivalent carbons.

The chemical shifts of these carbons are influenced by hybridization, electronegativity of attached atoms, and resonance effects. The carbons bonded directly to chlorine (C-4, C-6, C-8) and nitrogen (C-2, C-4, C-8a) would exhibit characteristic downfield shifts. The C-4 carbon is expected to be particularly downfield due to its attachment to both a chlorine atom and a nitrogen atom. The quaternary carbons (C-4, C-4a, C-6, C-8, C-8a) can be distinguished from the protonated carbons (C-2, C-5, C-7) through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by the absence of a signal in an Attached Proton Test (APT) spectrum.

Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Type |

| C-2 | 150 - 160 | CH |

| C-4 | 160 - 170 | C |

| C-4a | 145 - 155 | C |

| C-5 | 120 - 130 | CH |

| C-6 | 130 - 140 | C |

| C-7 | 125 - 135 | CH |

| C-8 | 135 - 145 | C |

| C-8a | 148 - 158 | C |

Note: These are predicted ranges. Actual experimental values may vary.

Advanced 2D NMR Techniques for Connectivity and Stereochemical Confirmation

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the connectivity of the molecule, several 2D NMR experiments would be indispensable. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of H-5 and H-7, confirming their mutual coupling and spatial proximity within the same spin system. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. wikipedia.org It would show cross-peaks between H-2 and C-2, H-5 and C-5, and H-7 and C-7, thus definitively assigning these protonated carbons.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. nih.gov For this compound (molecular formula C₈H₃Cl₃N₂), the monoisotopic mass is 231.9362 g/mol .

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition. HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This allows for the calculated exact mass of the proposed molecular formula to be compared with the experimentally determined mass, providing strong evidence for the compound's identity.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₈H₄Cl₃N₂⁺ | 232.9435 |

| [M+Na]⁺ | C₈H₃Cl₃N₂Na⁺ | 254.9254 |

A plausible fragmentation pathway in ESI-MS/MS would involve the sequential loss of chlorine atoms or HCl from the protonated molecular ion.

Isotopic Abundance Patterns for Chlorine Atom Identification

One of the most characteristic features in the mass spectrum of a chlorinated compound is the isotopic pattern caused by the natural abundance of chlorine isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). ambeed.com A molecule containing one chlorine atom will show two peaks in the mass spectrum for the molecular ion, M and M+2, with a relative intensity ratio of approximately 3:1. uni.lugoogleapis.com

For this compound, which contains three chlorine atoms, a more complex and highly diagnostic pattern of four peaks (M, M+2, M+4, and M+6) would be observed for the molecular ion cluster. The theoretical relative intensities of these peaks can be calculated based on the binomial expansion of (a+b)³, where 'a' and 'b' are the abundances of ³⁵Cl and ³⁷Cl, respectively.

Predicted Isotopic Abundance Pattern for the Molecular Ion of this compound

| Ion | Composition | Relative Intensity (%) |

| M | C₈H₃(³⁵Cl)₃N₂ | 100 |

| M+2 | C₈H₃(³⁵Cl)₂(³⁷Cl)N₂ | 97.9 |

| M+4 | C₈H₃(³⁵Cl)(³⁷Cl)₂N₂ | 31.8 |

| M+6 | C₈H₃(³⁷Cl)₃N₂ | 3.4 |

This distinctive isotopic signature is a powerful tool for rapidly identifying the presence and number of chlorine atoms in the molecule, providing a crucial piece of evidence in the structural elucidation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The IR spectrum provides information about the vibrations of chemical bonds, which absorb infrared radiation at specific frequencies corresponding to the energy required to cause these vibrations. For this compound, the key functional groups and structural features include the quinazoline core (a bicyclic system containing a benzene and a pyrimidine ring), carbon-nitrogen bonds (C-N and C=N), and carbon-chlorine (C-Cl) bonds.

The analysis of an IR spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). oregonstate.edu The functional group region is particularly useful for identifying specific bonds and functional groups, while the fingerprint region contains complex absorptions that are characteristic of the molecule as a whole. oregonstate.edulibretexts.org

For this compound, the expected characteristic absorption bands in the IR spectrum can be correlated with its structural components. The aromatic C-H stretching vibrations of the quinazoline ring system are expected to appear above 3000 cm⁻¹. libretexts.org The in-ring carbon-carbon (C=C) stretching vibrations of the aromatic system typically result in multiple bands in the 1600–1400 cm⁻¹ region. libretexts.org

The quinazoline structure also features carbon-nitrogen double (C=N) and single (C-N) bonds. The C=N stretching vibration is expected to produce a peak in the 1690-1640 cm⁻¹ range, while C-N stretching bands typically appear in the 1350-1000 cm⁻¹ region. The presence of multiple chlorine atoms on the benzene ring influences the electronic structure and vibrational modes of the entire molecule. The carbon-chlorine (C-Cl) stretching vibrations give rise to strong absorptions in the fingerprint region, typically below 840 cm⁻¹. wpmucdn.com The specific substitution pattern of the chlorine atoms on the aromatic ring also influences the out-of-plane C-H bending vibrations, which can provide further structural information.

A summary of the expected IR absorption frequencies for the principal functional groups in this compound is provided in the table below.

| Functional Group/Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1585 & 1500 - 1400 | Medium to Weak |

| C=N Stretch (Pyrimidine Ring) | 1690 - 1640 | Medium |

| C-N Stretch | 1350 - 1000 | Medium |

| C-Cl Stretch | < 840 | Strong |

| Aromatic C-H Bending (Out-of-Plane) | 900 - 675 | Strong |

This table is based on general spectroscopic correlation data. libretexts.orgwpmucdn.com The exact peak positions can vary based on the specific molecular environment and solid-state effects.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization of Derivatives

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are fundamental techniques for characterizing the photophysical properties of organic molecules, including derivatives of this compound. These properties are highly dependent on the molecular structure, particularly the nature and position of substituents on the quinazoline core, which can modulate the electronic transitions and de-excitation pathways. nih.govmdpi.com Halogenated quinazolines, such as this compound, serve as versatile scaffolds for creating a wide array of derivatives with tunable photophysical characteristics through reactions like palladium-catalyzed cross-coupling. nih.gov

The electronic absorption spectra of quinazoline derivatives, typically measured in dilute solutions, reveal information about the energy required to promote electrons from the ground state to various excited states. In many quinazoline derivatives, the UV-Vis spectra exhibit multiple absorption bands. nih.gov These bands are often assigned to π→π* transitions within the conjugated quinazoline ring system and intramolecular charge transfer (ICT) transitions, which occur when electron-donating and electron-accepting groups are present on the molecule. nih.govmdpi.com The solvent polarity can also influence the position of these absorption bands, although the effect is often more pronounced on the emission spectra. nih.govmdpi.com

Emission spectroscopy provides insights into the processes by which an excited molecule returns to the ground state. Following absorption of light, the molecule can release the excess energy as light (fluorescence or phosphorescence). The emission spectra are characterized by the emission maximum (λem), the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (ΦF), which quantifies the efficiency of the emission process. mdpi.comrsc.org

Research has shown that the photophysical properties of quinazoline derivatives can be finely tuned. For instance, attaching electron-donating groups, such as amino groups, to the quinazoline core can lead to significant changes in the emission color and quantum yield. rsc.org The emission of these donor-acceptor compounds can cover a broad spectral range from blue to red. rsc.org Similarly, the introduction of various aryl and alkynyl substituents affects the ICT properties and, consequently, the emission wavelengths and intensities. nih.govmdpi.com The solvent environment plays a crucial role; an increase in solvent polarity often leads to a red-shift (bathochromic shift) in the emission maximum, which is indicative of a more polarized excited state. mathnet.rumdpi.com

The tables below summarize the photophysical properties of several representative quinazoline derivatives, illustrating the impact of different substituents and solvents on their absorption and emission characteristics.

Table 1: Photophysical Data for Selected 2,4-Disubstituted Quinazoline Derivatives

| Compound | Solvent | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| 2-(3,4-dimethoxyphenyl)-4-(4-cyanophenyl)quinazoline | Toluene | 362 | 430 | 68 | 0.26 |

| 2-(9-ethyl-9H-carbazol-3-yl)-4-(4-cyanophenyl)quinazoline | Toluene | 368 | 446 | 78 | 0.24 |

| 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline | Toluene | 390 | 450 | 60 | - |

| 2-[5-(4-diethylaminophenyl)thiophen-2-yl]quinazolin-4(3H)-one | Toluene | 415 | 490 | 75 | 0.71 |

| 2-[5-(4-diethylaminophenyl)thiophen-2-yl]quinazolin-4(3H)-one | Acetonitrile | 433 | 541 | 108 | - |

Data compiled from various research articles on quinazoline derivatives. mathnet.ruurfu.ru

Table 2: Photophysical Data for 4- and 7-Substituted Quinazoline Derivatives in Cyclohexane

| Compound (Substituent at Position) | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| 4-(N-phenyl-N-methylamino)quinazoline (2) | 403 | 450 | 47 | 0.8759 |

| 4-(10H-phenoxazin-10-yl)quinazoline (4) | 420 | 514 | 94 | - |

| 7-(N-phenyl-N-methylamino)quinazoline (7) | 399 | 458 | 59 | 0.4332 |

| 7-(N,N-diphenylamino)quinazoline (6) | 397 | 412 | 15 | - |

| 7-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)quinazoline (10) | 436 | 597 | 161 | - |

Data sourced from a study on donor-substituted quinazolines. rsc.org The compound numbers from the source are indicated in parentheses.

These studies collectively demonstrate that the quinazoline scaffold is a versatile platform for developing novel fluorophores whose electronic properties can be systematically modified through synthetic chemistry. nih.govrsc.orgurfu.ru

Theoretical and Computational Investigations of 4,6,8 Trichloroquinazoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4,6,8-trichloroquinazoline. These methods allow for a detailed analysis of the molecule's geometry, stability, and the nature of its chemical bonds.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the this compound molecule. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of the ground state geometry can be accurately predicted. researchgate.net These calculations typically reveal a nearly planar quinazoline (B50416) ring system. The chlorine substitutions at positions 4, 6, and 8 introduce significant electronic and steric effects, which can lead to minor distortions from perfect planarity. The thermodynamic stability of the molecule can be assessed by calculating its total energy and heats of formation. researchgate.net For instance, the computed thermodynamic quantities for related chloro-substituted quinazolines have revealed that halogen substitution significantly influences their stability. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data) This data is illustrative and based on typical values for related chloro-substituted quinazoline structures as specific experimental or computational data for this compound is not widely available.

| Parameter | Predicted Value |

|---|---|

| C4-Cl Bond Length | ~1.74 Å |

| C6-Cl Bond Length | ~1.73 Å |

| C8-Cl Bond Length | ~1.73 Å |

| C2-N1 Bond Length | ~1.31 Å |

| N1-C8a Bond Length | ~1.38 Å |

| C4-C4a Bond Angle | ~122° |

| C5-C6-Cl Bond Angle | ~120° |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. tandfonline.com For this compound, the MEP map would be expected to show regions of negative potential (red/yellow) around the nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be anticipated around the hydrogen atoms and, significantly, near the carbon atoms bonded to the electron-withdrawing chlorine atoms, particularly the C4 position. abechem.com

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In chloroquinazolines, the LUMO is often localized on the pyrimidine (B1678525) ring, with significant coefficients on the carbon atoms bearing chlorine substituents. mdpi.comnih.gov Specifically, for analogs like 2,4-dichloroquinazoline (B46505), DFT calculations have shown that the C4 carbon has a higher LUMO coefficient, making it the most probable site for nucleophilic attack. mdpi.comnih.gov

Table 2: Predicted FMO Energies for this compound (Illustrative Data) This data is illustrative and based on typical values for related chloro-substituted quinazoline structures.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -1.5 eV |

Computational Modeling of Reaction Mechanisms

Computational modeling provides a detailed picture of the reaction pathways, allowing for the identification of transition states and intermediates, and the calculation of activation energies.

The SNAr reaction is a primary pathway for the functionalization of chloroquinazolines. Computational studies on related systems, such as 2,4-dichloroquinazoline, have extensively modeled this mechanism. mdpi.comnih.gov The reaction typically proceeds through a two-step addition-elimination process involving a high-energy intermediate known as a Meisenheimer complex. researchgate.net Transition state calculations, often using methods like the ωB97X-D functional, can locate the geometry of the transition state leading to this intermediate. mdpi.com Vibrational frequency analysis is then used to confirm the nature of the transition state, which is characterized by a single imaginary frequency corresponding to the reaction coordinate. mdpi.com For this compound, separate transition states can be calculated for nucleophilic attack at the C4, C6, and C8 positions.

By mapping the energy profile along the reaction coordinate, from reactants to products via the transition state, a comprehensive understanding of the reaction mechanism is achieved. This analysis allows for the determination of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. mdpi.com Comparing the activation energies for nucleophilic attack at the different chlorinated positions of this compound can definitively predict the regioselectivity of the SNAr reaction. Studies on analogous compounds consistently show a lower activation energy for attack at the C4 position, corroborating the predictions from FMO analysis. mdpi.comnih.gov These computational findings are invaluable for optimizing reaction conditions to achieve desired synthetic outcomes.

In Silico Screening and Rational Design Principles for Quinazoline Derivatives

In silico screening and rational design are pivotal in navigating the vast chemical space to identify molecules with desired properties, thereby accelerating the development of new therapeutic agents and functional materials. These computational strategies allow for the cost-effective pre-screening of compounds, prioritizing those with the highest probability of success for synthesis and experimental testing. The design principles for quinazoline derivatives are often guided by understanding their structure-activity relationships (SAR), where computational tools play a key role.

For halogenated quinazolines, a critical aspect of their chemistry is the regioselectivity of nucleophilic aromatic substitution (SNAr). Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to elucidate the factors governing this selectivity. For instance, studies on 2,4-dichloroquinazoline revealed that the carbon at the 4-position is more susceptible to nucleophilic attack than the C2 position. This is attributed to its higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more electrophilic. mdpi.com This principle is consistently observed even with additional substitutions on the benzene (B151609) ring, as seen in 2,4,6-trichloroquinazoline, which maintains regioselectivity for substitution at the 4-position. mdpi.com

Such theoretical insights are fundamental to the rational design of quinazoline-based molecules. By predicting the most reactive sites, chemists can strategically plan synthetic routes to create specific derivatives with desired substitutions, which is a cornerstone for building libraries of compounds for screening.

Docking and Molecular Dynamics Simulations (if applicable to biological targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to screen virtual compounds against a biological target, such as a protein or enzyme, to estimate the strength of their interaction or binding affinity.

While no specific docking studies for this compound have been reported, research on the isomeric 2,4,7-trichloroquinazoline (B1295576) demonstrates the utility of this approach. In a search for new nematicidal agents, virtual screening of a large compound library was conducted against a homology model of succinate (B1194679) dehydrogenase (SDH) from Caenorhabditis elegans. researchgate.net This screening, which combines pharmacophore modeling and docking, identified 2,4,7-trichloroquinazoline as a potential inhibitor of SDH. researchgate.net The docking results provided a structural hypothesis for its binding mode within the enzyme's active site, paving the way for further experimental validation.

Similarly, docking studies have been performed on derivatives synthesized from a 2,4,7-trichloroquinazoline starting material to identify potential α-glucosidase inhibitors. eurjchem.com The binding modes of the designed compounds were explored at the active site of α-glucosidase to understand the structure-activity relationship and guide the development of more potent inhibitors. eurjchem.com

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex, simulating the movements of atoms and molecules over time. These simulations can assess the stability of the docked pose, reveal key interactions that stabilize the complex, and provide insights into the conformational changes that may occur upon binding. Although specific MD simulations for this compound are not available, this technique is a standard and powerful tool for validating docking results and refining the understanding of the binding thermodynamics of quinazoline derivatives in general. nih.gov

Table 1: Example of In Silico Screening Data for a Trichloroquinazoline Isomer

| Compound ID | Target Protein | Computational Method | Finding | Reference |

| 2,4,7-Trichloroquinazoline | Succinate Dehydrogenase (SDH) | Virtual Screening, Molecular Docking | Identified as a potential SDH inhibitor with an IC50 of 19.6 μM. | researchgate.net |

| 7-substituted quinazolines (from 2,4,7-trichloroquinazoline) | α-glucosidase | Molecular Docking (Glide) | Explored binding modes to guide the design of novel inhibitors. | eurjchem.com |

Virtual Library Generation and Property Prediction

Virtual library generation is the in silico creation of large collections of molecules that can be screened for drug-like properties and potential biological activity before any synthesis is undertaken. This process often starts with a core scaffold, such as a trichloroquinazoline, which is then decorated with a variety of functional groups or substituents.

The synthesis of libraries based on trichloroquinazoline scaffolds has been documented. For example, a method for the solid-phase synthesis of a quinazoline library involved anchoring a trichloroquinazoline to a resin, followed by sequential displacement of the chlorine atoms with amines to generate a diverse set of products. researchgate.net Such synthetic strategies can be directly translated into a virtual environment. Starting with the this compound core, a virtual library can be generated by computationally adding a vast array of commercially available or synthetically accessible amines, boronic acids, or other building blocks at the 4-, 6-, and 8-positions.

Once a virtual library is generated, various molecular properties can be predicted using computational tools. These properties are crucial for assessing the "drug-likeness" of the designed compounds and include:

Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors.

ADME Properties: Absorption, Distribution, Metabolism, and Excretion parameters, such as aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Toxicity Prediction: Assessing the potential for mutagenicity, carcinogenicity, or other toxic effects.

These predictions are often guided by established rules, such as Lipinski's Rule of Five, which helps to filter out compounds with poor pharmacokinetic profiles. While specific predicted properties for this compound are not detailed in the literature, the tools for such predictions are readily available and are a standard part of modern computational drug design workflows. For instance, in silico experiments were used to predict the drug-like properties of a library of quinazoline derivatives designed as α-glucosidase inhibitors. eurjchem.com

Biological and Medicinal Chemistry Applications of 4,6,8 Trichloroquinazoline Derivatives

Quinazoline (B50416) Core as a Pharmacologically Privileged Scaffold in Drug Discovery

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to bind to a wide array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. Its structural features, including the presence of multiple hydrogen bond donors and acceptors and a relatively rigid framework, allow for versatile interactions with various enzymes and receptors. Consequently, the quinazoline core is a fundamental component in numerous clinically approved drugs and compounds under investigation for therapeutic use.

Quinazoline derivatives have demonstrated a remarkable range of biological effects, establishing them as a cornerstone in the development of novel therapeutic agents. The versatility of the quinazoline scaffold allows for structural modifications that yield compounds with specific activities against numerous diseases. nih.govnih.gov

Key pharmacological activities associated with quinazoline analogs include:

Anticancer Activity: This is one of the most extensively studied areas for quinazoline derivatives. Many compounds function as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation and survival. mdpi.comnih.gov Several FDA-approved anticancer drugs, including gefitinib (B1684475), erlotinib, and lapatinib, are based on the 4-anilinoquinazoline (B1210976) scaffold. nih.gov

Antimicrobial Activity: Researchers have synthesized numerous quinazoline derivatives with significant antibacterial and antifungal properties. nih.govnih.gov These compounds often exert their effects by interacting with microbial cell walls or DNA structures. nih.gov

Anti-inflammatory Activity: Certain quinazoline derivatives have shown potent anti-inflammatory effects, with some compounds exhibiting efficacy comparable to standard drugs like diclofenac (B195802) sodium. nih.gov

Anticonvulsant Activity: The quinazoline structure is also a valuable template for developing agents to treat central nervous system disorders, with various analogs demonstrating significant anticonvulsant properties. nih.gov

Other Activities: The therapeutic potential of quinazolines extends to antiviral, antimalarial, antioxidant, and antihypertensive activities, highlighting the broad utility of this scaffold in drug discovery. nih.govmdpi.com

The wide array of biological activities makes the quinazoline scaffold a highly attractive and desirable framework in the design and synthesis of new chemical entities for therapeutic use. nih.gov

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a pivotal strategy in medicinal chemistry to modulate the properties of a lead compound. The incorporation of halogens, particularly chlorine, onto the quinazoline scaffold can profoundly influence its pharmacokinetic and pharmacodynamic profile.

The primary effects of halogenation include:

Enhanced Binding Interactions: A halogen atom can participate in various non-covalent interactions with a biological target, such as halogen bonding, dipole-dipole interactions, and van der Waals forces. These additional interactions can significantly increase the binding affinity and potency of the compound. For instance, a chloro group can form van der Waals interactions with key amino acid residues in the binding pocket of an enzyme. acs.org

Metabolic Stability: Placing a halogen atom at a position susceptible to metabolic oxidation (e.g., hydroxylation by cytochrome P450 enzymes) can block this pathway, thereby increasing the metabolic stability and half-life of the drug.

Electronic Effects: The electron-withdrawing nature of halogens can alter the electronic distribution within the quinazoline ring system. This can influence the pKa of nearby functional groups and modify the molecule's ability to interact with its target.

The strategic placement of halogens is crucial, as their effect is position-dependent. An incorrectly placed halogen can lead to a decrease or complete loss of activity. Therefore, halogenation is a key tool used in structure-activity relationship (SAR) studies to fine-tune the biological profile of quinazoline-based drug candidates.

Rational Design and Synthesis of Bioactive 4,6,8-Trichloroquinazoline Analogs

The rational design of bioactive compounds based on the this compound scaffold involves leveraging its unique chemical properties. The chlorine atom at the C-4 position is highly susceptible to nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom, making it an excellent synthetic handle for introducing diverse functionalities. mdpi.comnih.gov The chlorine atoms at the C-6 and C-8 positions on the benzene ring serve to modulate the electronic properties and steric profile of the molecule, influencing its interaction with specific biological targets.

The synthesis of derivatives typically begins with this compound as an intermediate. The highly reactive C-4 chloro group can be selectively displaced by a wide range of nucleophiles, such as primary and secondary amines (e.g., anilines, piperazines), to generate a library of 4-substituted-6,8-dichloroquinazoline derivatives. This approach allows for systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural modifications to the this compound core impact its biological activity. By systematically altering substituents at each position, medicinal chemists can identify the key features required for potency and selectivity.

The specific placement of the three chlorine atoms in this compound dictates its reactivity and potential biological activity. SAR studies on related halogenated quinazolines reveal that the position of each halogen is critical. nih.gov

C-4 Position: The chlorine at C-4 is the most reactive site for nucleophilic substitution. nih.gov Its primary role is as a leaving group to allow for the introduction of various side chains that directly interact with the target protein. The nature of the substituent introduced at C-4 is a major determinant of the resulting compound's biological function (e.g., kinase inhibition, antimicrobial activity).

C-6 Position: A chloro group at the C-6 position is a common feature in many potent kinase inhibitors. acs.org It often occupies a hydrophobic pocket in the enzyme's active site, contributing to binding affinity. For example, in p21-activated kinase 4 (PAK4) inhibitors, the 6-chloro group engages in van der Waals interactions with key residues, and its removal leads to a slight decrease in potency and a significant reduction in selectivity. acs.org

The combination of chlorine atoms at positions 4, 6, and 8 creates a scaffold that is pre-activated for derivatization at C-4 and possesses a specific electronic and steric profile at the benzene ring, making it a valuable starting point for developing targeted therapeutic agents.

The following table illustrates the importance of the chlorine position on the selectivity of PAK kinase inhibitors.

| Compound ID | C-6 Position | C-7 Position | PAK4 Ki (μM) | PAK1 Ki (μM) | Selectivity (PAK1/PAK4) |

| 31 | Cl | H | 0.004 | 1.050 | 263-fold |

| 37 | H | H | 0.017 | 1.070 | 63-fold |

| 38 | H | Cl | 0.006 | 0.340 | 57-fold |

| Data sourced from a study on p21-activated kinase 4 (PAK4) inhibitors. acs.org |

Systematic derivatization at the three chlorinated positions is key to optimizing the therapeutic potential of the this compound scaffold.

Derivatization at C-4: As the most reactive site, the C-4 position offers the greatest opportunity for diversification. The introduction of various amino groups is a well-established strategy. For instance, in the context of EGFR inhibitors, substituting the C-4 chloro with different anilines (4-anilinoquinazolines) is a hallmark of the class. nih.gov The substituents on the aniline (B41778) ring can then be modified to enhance potency and target specific mutant forms of the kinase. Replacing the C-4 chloro with moieties like morpholine (B109124) or piperazine (B1678402) has also led to compounds with significant anti-obesity or kinase inhibitory activity, respectively. nih.govacs.org

Derivatization at C-6 and C-8: While the chlorine atoms at C-6 and C-8 are less reactive towards nucleophilic substitution than the C-4 chlorine, their replacement or the introduction of other groups through more complex synthetic routes can be explored. SAR studies on quinazolinones have consistently shown that the presence of halogens at positions 6 and 8 is beneficial for antimicrobial and cytotoxic potency. nih.gov For example, replacing an iodo-group at C-6 was found to be detrimental to the antimicrobial activity of certain 2,4,6-trisubstituted quinazolines, indicating the importance of the specific halogen and its position. nih.gov In another study, the substitution of the main aromatic ring of quinazolinone with iodine at both the 6 and 8 positions significantly improved antibacterial activity. nih.gov This suggests that maintaining bulky, lipophilic halogen atoms at these positions is a viable strategy for enhancing efficacy.

The table below summarizes SAR findings for 2,4,6-trisubstituted quinazoline derivatives, highlighting the impact of substituents at C-4 and C-6 on antimicrobial activity.

| Compound | R (at C-4) | X (at C-6) | Biological Activity |

| 98a | -NH-(CH2)9-CH3 | H | Active against gram-positive and gram-negative bacteria |

| 98b | -NH-(CH2)9-CH3 | I | Detrimental to activity |

| Data indicates that a decylamine (B41302) group at C-4 is beneficial, while an iodo-group at C-6 is detrimental to activity for this specific series. nih.gov |

Targeted Library Synthesis for Specific Therapeutic Targets

The this compound scaffold is a highly versatile starting point for the generation of targeted chemical libraries in drug discovery. Its utility stems from the differential reactivity of its three chlorine atoms, which serve as handles for a variety of chemical modifications. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is well-documented and widely employed in the synthesis of bioactive 4-aminoquinazoline derivatives. mdpi.com

By reacting this compound with a diverse array of primary and secondary amines, a large library of 4-substituted derivatives can be generated. This combinatorial approach allows for the systematic exploration of the chemical space around the quinazoline core. The substituents introduced at the 4-position can be designed to interact with specific amino acid residues within the active site of a therapeutic target, such as a kinase or a receptor. Further functionalization at the 6- and 8-positions, although requiring more forcing conditions, can be achieved through methods like palladium-catalyzed cross-coupling reactions, adding another layer of structural diversity. This strategy enables the synthesis of focused libraries of compounds tailored for screening against specific therapeutic targets, facilitating the identification of potent and selective lead compounds. nih.gov

Mechanistic Investigations of Biological Action

Enzyme Inhibition Studies (e.g., Kinases, Cholinesterases, Dihydrofolate Reductase)

Derivatives of the quinazoline scaffold have been extensively investigated as inhibitors of various enzymes critical to disease pathology.

Kinase Inhibition The quinazoline nucleus is a well-established "privileged scaffold" in the design of protein kinase inhibitors. nih.gov Numerous quinazoline-based compounds have been developed as potent inhibitors of both receptor and non-receptor tyrosine kinases. For instance, modifications at the 6- and 7-positions of the quinazoline ring have been shown to be crucial for potent dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinase A (AURKA), two kinases implicated in acute myeloid leukemia (AML). nih.gov The general mechanism involves the quinazoline core acting as a scaffold that mimics the adenine (B156593) region of ATP, with the nitrogen atoms forming key hydrogen bonds in the hinge region of the kinase's ATP-binding pocket. Substituents branching off the core then occupy adjacent hydrophobic pockets, conferring both potency and selectivity. By strategically modifying the this compound core, it is possible to design inhibitors targeting a wide range of kinases involved in oncogenesis. nih.govnih.gov

Table 1: Examples of Quinazoline Derivatives as Kinase Inhibitors This table is representative of the quinazoline class; specific derivatives of this compound would be synthesized to target these enzymes.